Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol
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Overview
Description
Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol is an organosulfur compound that features a benzenesulfonic acid group attached to a cyclohexanol derivative. This compound is notable for its unique structure, which combines aromatic and alicyclic elements, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid derivatives typically involves the sulfonation of benzene using concentrated sulfuric acid or oleum.
Industrial Production Methods
Industrial production of benzenesulfonic acid derivatives often employs continuous sulfonation processes, where benzene is reacted with sulfur trioxide in a controlled environment. The resulting product is then purified and further reacted to introduce additional functional groups as required .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclohexanone derivatives, while substitution reactions on the aromatic ring can produce nitro or halogenated benzenesulfonic acid derivatives .
Scientific Research Applications
Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-catalyzed reactions. The hydroxyl groups can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog with only the sulfonic acid group attached to the benzene ring.
p-Toluenesulfonic acid: Contains a methyl group on the benzene ring in addition to the sulfonic acid group.
Cyclohexanol: A simpler analog with only the hydroxyl group attached to the cyclohexane ring
Uniqueness
Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol is unique due to its combination of aromatic and alicyclic structures, which imparts distinct chemical and physical properties. This dual nature allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
125768-83-4 |
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Molecular Formula |
C27H40O8S2 |
Molecular Weight |
556.7 g/mol |
IUPAC Name |
benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H28O2.2C6H6O3S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2*7-10(8,9)6-4-2-1-3-5-6/h11-14,16-17H,3-10H2,1-2H3;2*1-5H,(H,7,8,9) |
InChI Key |
ITUGDNVLGDGTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)O)C2CCC(CC2)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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